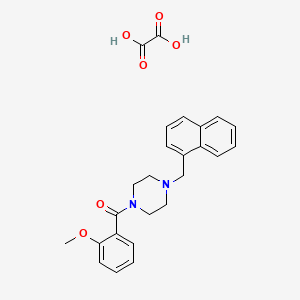![molecular formula C18H22O3 B5155171 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5155171.png)
1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene, also known as BMB, is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is a member of the family of alkylphenol ethoxylates, which are widely used in industrial and consumer products, including detergents, plastics, and cosmetics. BMB is synthesized through a complex chemical process that involves several steps, as discussed in the following section.
Mécanisme D'action
The mechanism of action of 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene involves its interaction with estrogen receptors, which are located in the nucleus of cells and regulate gene expression. 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene binds to these receptors and activates the transcription of estrogen-responsive genes, leading to a range of physiological effects. These effects include the promotion of cell proliferation, differentiation, and survival, as well as the regulation of reproductive and immune functions.
Biochemical and Physiological Effects
1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has been shown to have a range of biochemical and physiological effects in various organisms. In fish, 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has been shown to disrupt the endocrine system, leading to the feminization of male fish and the inhibition of sperm production. In amphibians, 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has been shown to cause developmental abnormalities, such as reduced growth and increased mortality. In mammals, 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has been shown to have estrogenic effects, including the stimulation of breast cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has several advantages for use in lab experiments, including its high purity, good solubility, and reproducibility. However, there are also limitations to its use, including its potential toxicity and environmental impact, as well as the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene, including studies on its potential as an environmental estrogen and its effects on the endocrine system of aquatic organisms. Other areas of research could include the development of new methods for synthesizing 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene, the investigation of its interactions with other chemicals and environmental factors, and the development of new therapeutic applications for this compound. Overall, 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene represents a promising area of research for scientists interested in the effects of environmental estrogens and their impact on human and environmental health.
Méthodes De Synthèse
The synthesis of 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene involves the reaction of 4-methylphenol with ethylene oxide to form 4-tert-butylphenol ethoxylate, which is then reacted with butyl bromide to produce 4-(4-butoxyphenyl)-2-tert-butylphenol. This intermediate is further reacted with sodium methoxide to form 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene. The overall yield of this process is approximately 50%, with high purity and good reproducibility.
Applications De Recherche Scientifique
1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has been used in several scientific research applications, including studies on the mechanism of action of environmental estrogens, which are compounds that mimic the effects of natural estrogen hormones. 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has been shown to bind to estrogen receptors and activate estrogen-responsive genes, indicating its potential as an environmental estrogen. Other studies have investigated the effects of 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene on the growth and development of aquatic organisms, such as fish and amphibians, which are sensitive to environmental estrogens.
Propriétés
IUPAC Name |
1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-15-9-11-16(12-10-15)20-13-5-6-14-21-18-8-4-3-7-17(18)19-2/h3-4,7-12H,5-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAOMLKKHMNDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-[4-(4-methylphenoxy)butoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5155089.png)

![ethyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5155101.png)


![N-[3-(4-morpholinyl)propyl]-5-nitro-8-quinolinamine](/img/structure/B5155140.png)
![3-(4-chlorophenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5155141.png)
![N-cyclopropyl-N'-[2-(6-methyl-2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5155150.png)
amino]benzoyl}amino)benzamide](/img/structure/B5155156.png)
![2-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5155164.png)

![N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5155186.png)
![ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5155197.png)
![3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)